

Technical Guide to Research-Grade Octamethyltrisiloxane (CAS 107-51-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octamethyltrisiloxane

Cat. No.: B607121

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specifications for research-grade **Octamethyltrisiloxane** (CAS 107-51-7), a versatile linear siloxane oligomer. This document outlines the key physical and chemical properties, impurity profiles, and analytical methodologies pertinent to its use in high-purity applications within research and pharmaceutical development.

Chemical Identity and Physical Properties

Octamethyltrisiloxane, also known as Dimethylbis(trimethylsiloxy)silane, is the second shortest linear polydimethylsiloxane. Its low viscosity and high thermal stability make it a valuable compound in various scientific applications.[\[1\]](#)

Table 1: General and Physical Properties of **Octamethyltrisiloxane**

Property	Value
CAS Number	107-51-7 [1] [2]
Molecular Formula	C ₈ H ₂₄ O ₂ Si ₃ [1] [2]
Molecular Weight	236.53 g/mol [1]
Appearance	Colorless, clear liquid [1]
Density	0.82 g/mL at 25°C
Boiling Point	153°C
Melting Point	-82°C
Refractive Index	n _{20/D} 1.384
Vapor Density	>1 (vs. air)

Research-Grade Specifications and Impurity Profile

Research-grade **Octamethyltrisiloxane** is characterized by high purity, typically equal to or exceeding 99%, as determined by gas chromatography (GC).[\[1\]](#) The primary impurities are other volatile linear and cyclic siloxanes.

Table 2: Research-Grade Quality Specifications

Parameter	Specification	Test Method
Purity (Assay)	≥ 99.0%	Gas Chromatography (GC-FID)
Hexamethyldisiloxane (L2)	≤ 0.1%	GC-FID
Decamethyltetrasiloxane (L4)	≤ 0.5%	GC-FID
Octamethylcyclotetrasiloxane (D4)	≤ 0.1%	GC-FID
Water Content	≤ 0.05%	Karl Fischer Titration
Acidity	Neutral to litmus	USP <601> / Ph. Eur. 2.2.1
Non-Volatile Residue	≤ 0.01%	USP <621> / Ph. Eur. 2.2.25

Experimental Protocols

Purity and Impurity Analysis by Gas Chromatography (GC-FID)

This method is suitable for the quantification of **Octamethyltrisiloxane** and the determination of related volatile siloxane impurities.

3.1.1. Sample Preparation

- Accurately weigh approximately 100 mg of the **Octamethyltrisiloxane** sample into a 10 mL volumetric flask.
- Add a suitable solvent, such as acetone or n-hexane, to the flask.
- If an internal standard is used, add a known concentration of a suitable standard, such as n-dodecane.
- Bring the flask to volume with the solvent and mix thoroughly.

3.1.2. Chromatographic Conditions

Parameter	Value
Instrument	Gas Chromatograph with Flame Ionization Detector (FID)
Column	DB-5, 30 m x 0.25 mm ID, 0.25 μ m film thickness (or equivalent) ^[3]
Carrier Gas	Helium, constant flow at 1.5 mL/min ^[3]
Injector Temperature	250°C ^[3]
Detector Temperature	325°C ^[3]
Injection Volume	1 μ L ^[3]
Split Ratio	50:1 ^[3]
Oven Program	Initial temperature of 50°C, hold for 5 minutes, then ramp at 15°C/min to 200°C. ^[3]

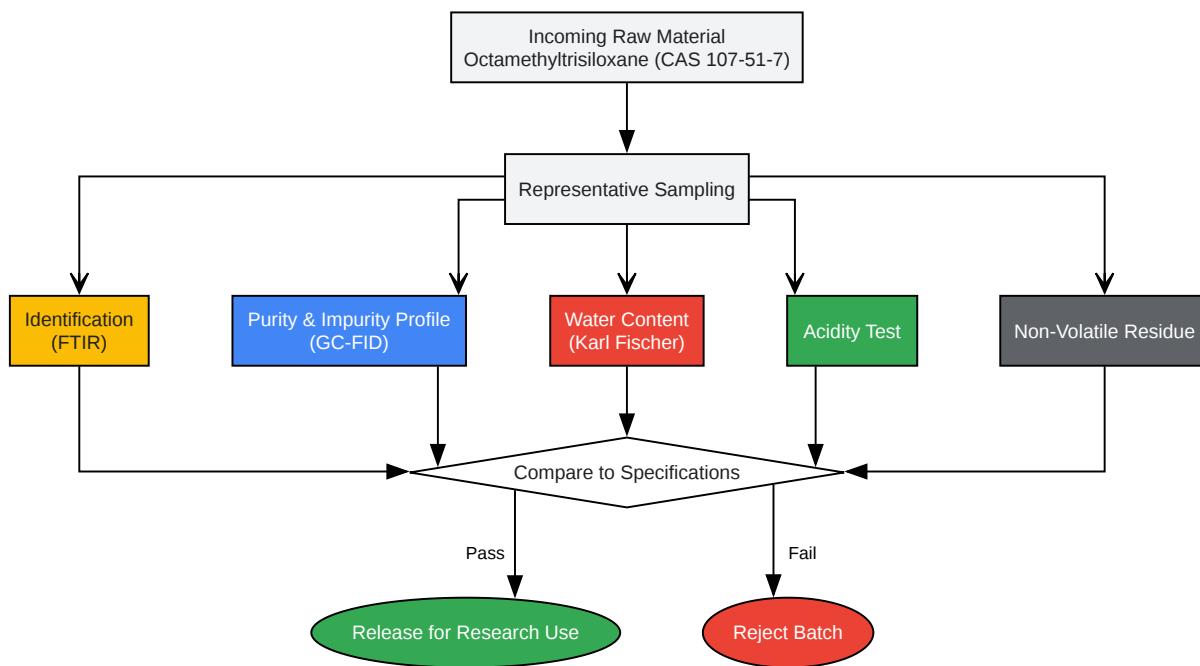
3.1.3. Procedure

- Inject the prepared sample solution into the gas chromatograph.
- Record the chromatogram and identify the peaks corresponding to **Octamethyltrisiloxane** and any impurities by comparing their retention times with those of known standards.
- Calculate the percentage purity and the concentration of each impurity using the peak areas.

Water Content by Karl Fischer Titration

The water content is determined using a coulometric or volumetric Karl Fischer titrator according to standard pharmacopeial methods (e.g., USP <921> or Ph. Eur. 2.5.12).

Acidity


A sample is dissolved in a suitable neutralized solvent and titrated with a standardized solution of sodium hydroxide, as outlined in general pharmacopeial chapters on acidity or alkalinity.^[4]

Non-Volatile Residue

A known weight of the sample is heated to a specified temperature (e.g., 150°C) for a defined period.[4] The residue is then weighed to determine the percentage of non-volatile material.

Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control of research-grade **Octamethyltrisiloxane**.

[Click to download full resolution via product page](#)

Caption: Quality Control Workflow for **Octamethyltrisiloxane**.

Applications in Research and Drug Development

Octamethyltrisiloxane is utilized in various research and development applications, including:

- As a solvent for the dispersion of materials in the fabrication of advanced materials.

- In the formulation of personal care and cosmetic products for sensory and texture modification.[\[1\]](#)
- As a component in the synthesis of more complex silicone polymers.
- In the preparation of silicone-based medical and pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. silicones.eu [silicones.eu]
- 4. Dimethicone - Definition, Identification, Impurities - USP 2025 [trungtamthuoc.com]
- To cite this document: BenchChem. [Technical Guide to Research-Grade Octamethyltrisiloxane (CAS 107-51-7)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607121#octamethyltrisiloxane-cas-107-51-7-research-grade-specifications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com